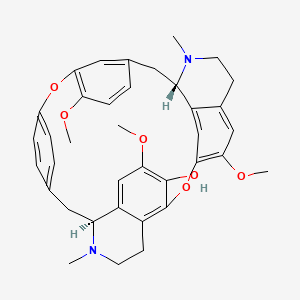
Thalmine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalmine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Applications De Recherche Scientifique
Clinical Applications
1.1. Neurological Health
Thiamine is essential for neurological function, and its deficiency is linked to several neurological disorders. Research indicates that thiamine supplementation can improve cognitive function and alleviate symptoms associated with conditions such as Wernicke-Korsakoff syndrome and Alzheimer's disease. For instance, a study found that thiamine administration significantly improved cognitive ability in patients with major depressive disorder when used alongside standard treatment .
1.2. Cardiovascular Health
Thiamine has been shown to benefit patients with congestive heart failure. In clinical trials, thiamine repletion improved left ventricular function and enhanced diuresis in patients undergoing long-term furosemide therapy . Additionally, thiamine supplementation has been linked to improved outcomes in patients experiencing septic shock, suggesting its potential role in renal protection .
1.3. Pain Management
Thiamine has demonstrated efficacy in managing pain conditions such as primary dysmenorrhea and migraine headaches. Clinical studies reported that thiamine significantly reduced pain levels in participants suffering from dysmenorrhea, providing a safe treatment option free from side effects . Furthermore, thiamine supplementation was associated with decreased migraine frequency and severity .
Therapeutic Potential in Specific Conditions
2.1. Diabetes Management
Thiamine plays a role in glucose metabolism and has been studied for its potential benefits in diabetes management. Research indicates that thiamine can inhibit biochemical pathways implicated in diabetic complications, leading to reduced inflammation and neuropathic pain in diabetic models .
2.2. Inflammation and Immune Response
Thiamine has anti-inflammatory properties that can modulate immune responses. Studies have shown that it reduces pro-inflammatory cytokines and oxidative stress, which are critical factors in the pathogenesis of various diseases . For example, thiamine supplementation improved outcomes in models of rheumatoid arthritis by decreasing joint inflammation and hyperalgesia .
Non-Clinical Applications
3.1. Insect Repellent
Recent research has explored the use of thiamine as an insect repellent. Although evidence is limited, some studies suggest that thiamine may reduce the symptoms associated with insect bites, although results have been mixed regarding its effectiveness as a true repellent .
3.2. Aquaculture
In aquaculture, monitoring thiamine levels is critical for fish health, particularly in species like Chinook salmon that are susceptible to thiamine deficiency due to dietary factors . Ensuring adequate thiamine levels can prevent developmental issues in fish populations.
Case Studies
Propriétés
Numéro CAS |
7682-65-7 |
|---|---|
Formule moléculaire |
C37H40N2O6 |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
(12S,25S)-5,20,31-trimethoxy-11,26-dimethyl-2,18-dioxa-11,26-diazaheptacyclo[23.6.2.214,17.119,23.03,8.07,12.029,33]hexatriaconta-1(31),3(8),4,6,14(36),15,17(35),19,21,23(34),29,32-dodecaen-4-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)17-23-8-11-31(41-3)33(18-23)44-25-9-6-22(7-10-25)16-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30-/m0/s1 |
Clé InChI |
CASHVZNATRNXDE-KYJUHHDHSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
SMILES isomérique |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
SMILES canonique |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















